1,3-Benzothiazole-2,5-diamine
Overview
Description
1,3-Benzothiazole-2,5-diamine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. It is a derivative of benzothiazole, which is known for its diverse biological and pharmacological activities. The compound has a molecular formula of C7H7N3S and a molecular weight of 165.22 g/mol .
Mechanism of Action
Target of Action
1,3-Benzothiazole-2,5-diamine is a derivative of benzothiazole, a heterocyclic compound that has been found to have a wide spectrum of biological activity Benzothiazole derivatives have been reported to interact with various enzymes and proteins, including acetylcholinesterase (ache), butyrylcholinesterase (bche), monoamine oxidase a (mao-a), and monoamine oxidase b (mao-b) . These enzymes play crucial roles in various biochemical pathways, including neurotransmission and apoptosis .
Mode of Action
Benzothiazole derivatives have been reported to inhibit the activity of enzymes such as ache, bche, mao-a, and mao-b . This inhibition can lead to changes in the concentration of neurotransmitters in the synaptic cleft, affecting signal transmission between neurons.
Biochemical Pathways
Benzothiazole derivatives have been found to affect several biochemical pathways. For instance, they can inhibit the activity of AChE and BChE, enzymes that break down acetylcholine, a neurotransmitter involved in memory and learning . By inhibiting these enzymes, benzothiazole derivatives can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.
Result of Action
Benzothiazole derivatives have been reported to have various biological effects, including antimicrobial, antitumor, antifungal, anthelmintic, anti-diabetic, and anti-inflammatory activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, benzothiazole and its derivatives have been detected in ambient particles (PM 2.5) in various cities, indicating that they can be influenced by environmental factors . .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzothiazole-2,5-diamine can be synthesized through various methods. One common approach involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. Another method includes the cyclization of thioamide or carbon dioxide as raw materials . The reaction conditions typically involve the use of a base, such as sodium hydroxide, and solvents like dioxane .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzothiazole-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
1,3-Benzothiazole-2,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug discovery and development, particularly for its potential as an enzyme inhibitor.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminobenzothiazole
- 2-Mercaptobenzothiazole
- 2-Substituted Benzothiazoles
Uniqueness
1,3-Benzothiazole-2,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other benzothiazole derivatives, it has two amino groups at positions 2 and 5, which can significantly influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
1,3-benzothiazole-2,5-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,8H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSZQBRMZNHXJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354313 | |
Record name | 1,3-benzothiazole-2,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50480-29-0 | |
Record name | 1,3-benzothiazole-2,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using 1,3-Benzothiazole-2,5-diamine supported on nanocellulose as a catalyst in organic synthesis?
A1: The research highlights several advantages of this catalytic system []:
Q2: What are the potential future applications of this catalytic system?
A2: The research suggests that this novel catalytic system has potential applications in the synthesis of various heterocyclic compounds beyond 1,2,4-Triazole derivatives []. Further investigation into its activity and selectivity in other reactions could lead to its wider adoption in organic synthesis. Additionally, exploring different nanocellulose sources and optimizing the immobilization process could further enhance the catalyst's performance and sustainability.
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